molecular formula C12H12F3NO B2829337 Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone CAS No. 2248297-97-2

Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone

Cat. No. B2829337
M. Wt: 243.229
InChI Key: VHTLPADPVRTCPT-UHFFFAOYSA-N
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Description

Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to create compounds for treating human diseases . The trifluoromethyl group attached to the pyrrolidine ring could potentially enhance the compound’s biological activity .


Molecular Structure Analysis

The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Spectroscopic Characterization

Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone has been utilized in the synthesis of new organotin(IV) complexes, which are characterized by various spectroscopic techniques. These complexes demonstrate potential as drugs due to their enhanced antibacterial activities, as shown in studies involving compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone (Singh, Singh, & Bhanuka, 2016).

Crystal Structure and DFT Study

The compound has been included in the study of crystal structures and density functional theory (DFT) analyses. These studies involve compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and their conformational analyses, comparing DFT calculations with X-ray diffraction results. This research enhances understanding of the physicochemical properties of these compounds (Huang et al., 2021).

Antimicrobial and Antimycobacterial Activities

Compounds containing phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone show significant antimicrobial and antimycobacterial activities. Studies involving derivatives of this compound have shown activities comparable to standard drugs like ciprofloxacin and fluconazole, indicating their potential in medical applications (Kumar et al., 2012).

Asymmetric Bioreduction

In asymmetric bioreduction studies, derivatives of phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone have been used to produce enantiomerically pure compounds. For example, Lactobacillus paracasei BD101 was used as a biocatalyst to produce (S)-phenyl(pyridin-2-yl)methanol, demonstrating the compound's utility in producing chiral molecules for pharmaceutical purposes (Şahin, Serencam, & Dertli, 2019).

Spectroscopic Properties Analysis

The compound has been involved in studies exploring the spectroscopic properties of related molecules. These studies include examining the electronic absorption, excitation, and fluorescence properties, which are crucial for understanding the photophysical behaviors of these compounds (Al-Ansari, 2016).

Enantioselective Alkynylation

Derivatives of phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone have been used as ligands in catalytic enantioselective alkynylation, producing chiral compounds with high yields and excellent enantioselectivities. This demonstrates its potential in synthetic organic chemistry for producing chiral molecules (Munck, Monleón, Vila, & Pedro, 2017).

Future Directions

The development of new pyrrolidine compounds with different biological profiles is of great interest in medicinal chemistry . The versatility of the pyrrolidine scaffold allows the design of a wide range of biologically active compounds .

properties

IUPAC Name

phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-7-4-8-16(10)11(17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTLPADPVRTCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-(trifluoromethyl)pyrrolidine

Citations

For This Compound
1
Citations
KP Melnykov, O Tavlui, A Skreminskiy… - … A European Journal, 2022 - Wiley Online Library
The physicochemical properties (pK a (H), log P, and aqueous solubility) of fluoroalkyl‐substituted heterocyclic amines were profiled to facilitate the amines’ rational application in …

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